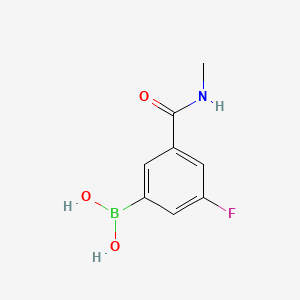

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLVNMKXZMCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661215 | |

| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-63-7 | |

| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Protocol for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically robust protocol for the synthesis of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a key building block in modern medicinal chemistry. The synthesis proceeds via a Grignard-mediated borylation of a substituted aryl halide. This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and provides guidance on characterization and safety.

Introduction: Strategic Importance in Drug Discovery

This compound is a versatile synthetic intermediate widely employed in the construction of complex bioactive molecules. Its utility stems from the presence of three key functional groups:

-

A boronic acid moiety: This enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.

-

A fluorine substituent: The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

-

A methylcarbamoyl group: This functional group can participate in hydrogen bonding interactions with biological targets and enhance aqueous solubility.

The strategic combination of these features makes this reagent invaluable for the synthesis of novel therapeutic agents.

Synthesis Pathway: A Grignard-Mediated Approach

The chosen synthetic route begins with the commercially available 3-bromo-5-fluorobenzamide and proceeds through a Grignard reaction followed by borylation with a trialkyl borate. This method is favored for its reliability and scalability.

Overall Synthetic Workflow:

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Grade | Notes |

| 3-Bromo-5-fluoro-N-methylbenzamide | ≥97% | Starting material |

| Magnesium (Mg) turnings | - | For Grignard reagent formation |

| Iodine (I₂) | - | Grignard reaction initiator |

| Tetrahydrofuran (THF) | Anhydrous | Reaction solvent |

| Triisopropyl borate | ≥98% | Boron source |

| Hydrochloric acid (HCl) | 2 M aqueous solution | For workup |

| Diethyl ether | Anhydrous | Extraction solvent |

| Hexanes | - | For purification |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Drying agent |

Step-by-Step Procedure

1. Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel with magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-bromo-5-fluoro-N-methylbenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small amount of the aryl bromide solution to the magnesium turnings. Gentle heating may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature of the reaction mixture does not exceed -60 °C. The reaction with the borate is typically carried out at low temperatures, ranging from -80°C to +20°C.[2]

-

Stir the reaction mixture at -78 °C for 2-3 hours.

3. Workup and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ≈ 2).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with hexanes or recrystallization to afford this compound as a white solid.

Reaction Mechanism Overview:

Caption: Simplified reaction mechanism.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.

-

LC-MS: To determine the molecular weight and assess purity.

-

Melting Point: As a measure of purity.

Scientific Rationale and Trustworthiness

The protocol's reliability hinges on several key factors:

-

Grignard Reagent Formation: The use of an inert atmosphere and anhydrous conditions is critical, as Grignard reagents are highly reactive towards water and oxygen.[1] The iodine crystal acts as an initiator by reacting with the magnesium to expose a fresh, reactive metal surface.

-

Borylation at Low Temperature: The addition of the trialkyl borate at low temperatures (-78 °C) is crucial to prevent side reactions, such as the formation of boronic acid dimers or trimers.[2]

-

Acidic Workup: The acidic workup serves to hydrolyze the initially formed boronate ester to the desired boronic acid and to quench any unreacted Grignard reagent.[2]

By carefully controlling these parameters, this protocol provides a self-validating system for the consistent and high-yield synthesis of the target compound.

Safety Precautions

-

Grignard reagents are pyrophoric and react violently with water. Handle under an inert atmosphere and with appropriate fire safety measures in place.

-

Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

Triisopropyl borate is flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

References

Sources

physicochemical properties of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

Introduction

This compound is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a boronic acid moiety, a fluorine atom, and a methylcarbamoyl group on a central phenyl ring. This unique combination of functional groups imparts specific steric and electronic properties, making it a valuable reagent for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom can significantly enhance metabolic stability and modulate the binding affinity of derivative compounds, while the methylcarbamoyl group provides a hydrogen-bonding motif that can be crucial for molecular recognition in biological systems.[1]

This guide offers a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and handling of this compound, designed for researchers and drug development professionals who utilize this reagent in their synthetic workflows.

Chemical Identity and Core Properties

The fundamental identity of a chemical reagent is the foundation for its application. The structural and basic physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 871332-63-7 | [][3] |

| Molecular Formula | C₈H₉BFNO₃ | [3] |

| Molecular Weight | 196.97 g/mol | [3] |

| Appearance | Solid | |

| SMILES | CNC(=O)C1=CC(=CC(F)=C1)B(O)O | [3] |

| InChI Key | Not explicitly available in search results. |

Structural Characteristics and Chemical Stability

The arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and stability. Understanding these relationships is key to its effective use in synthesis.

Key Structural Features

The molecule's functionality is derived from three key components integrated into its structure.

Caption: Key functional groups on the phenyl ring.

pH-Dependent Equilibrium and Stability

Like other arylboronic acids, this compound exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] This equilibrium is fundamental to its reactivity.

-

Acidic to Neutral pH: The neutral trigonal form, ArB(OH)₂, is predominant.

-

Basic pH (above pKa): The equilibrium shifts towards the tetrahedral boronate species, [ArB(OH)₃]⁻, formed by the addition of a hydroxide ion. This anionic form is generally more nucleophilic and is the active species in Suzuki-Miyaura cross-coupling reactions.[4]

Caption: pH-dependent equilibrium of the boronic acid.

Arylboronic acids can undergo decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved.[4] The stability of the C-B bond is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing effects of the fluorine and methylcarbamoyl groups can influence the Lewis acidity of the boron atom and the overall stability of the molecule.[5]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and integrity of the compound. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of boronic acids. A robust reversed-phase HPLC (RP-HPLC) method is typically used.

Protocol: Purity Assessment by RP-HPLC-UV

-

Column: C18 stationary phase (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[6][7]

-

Mobile Phase A: 0.1% Formic Acid or Ammonium Hydroxide in Water.[6][7]

-

Gradient Elution: A typical gradient would run from 5-95% Mobile Phase B over 10-15 minutes to ensure elution of the analyte and any potential impurities.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.[7]

-

Detection: UV detector set at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 water/acetonitrile) to a known concentration (e.g., 1 mg/mL).[8]

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive technique for both identification and trace-level quantification.[6] Analysis is often performed in negative ion mode, which readily detects the boronate species.[8]

-

Expected Ion: In negative electrospray ionization (ESI-), the [M-H]⁻ ion would be expected. For C₈H₉BFNO₃ (MW 196.97), this would correspond to an m/z around 195.96.

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of water, CO, and cleavage of the amide group.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

¹H NMR: Aromatic protons will appear as distinct multiplets in the aromatic region (δ 7-8.5 ppm). The N-H proton of the amide will likely be a broad singlet, and the methyl group (CH₃) will be a singlet or doublet (if coupled to N-H) around δ 2.8-3.0 ppm. The B(OH)₂ protons are often broad and may exchange with solvent.

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon (C=O) of the amide, and the methyl carbon are expected. The carbon attached to the boron (C-B) will have a characteristic chemical shift.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.

-

¹¹B NMR: A broad signal characteristic of trigonal boronic acids is expected.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its application as a building block in organic synthesis, driven by the reactivity of the boronic acid group.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In this reaction, the aryl group from the boronic acid is transferred to an aryl or vinyl halide or triflate, catalyzed by a palladium complex. The reaction typically requires a base to activate the boronic acid to the more reactive boronate form.[4] This enables the straightforward synthesis of complex biaryl structures, which are privileged motifs in many drug candidates.

Role in Medicinal Chemistry

Functionalized phenylboronic acids are invaluable in drug discovery for several reasons:[1][9]

-

Scaffold Elaboration: They provide a robust platform for constructing diverse chemical libraries by coupling with various partners.

-

Modulation of Physicochemical Properties:

-

The fluorine substituent can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[1][5]

-

The methylcarbamoyl group acts as a hydrogen bond donor and acceptor, which can be critical for specific interactions with biological targets like enzymes or receptors.

-

-

Targeted Therapies: Phenylboronic acids can interact with diols, such as those found in saccharides on cell surfaces. This property is exploited in developing targeted drug delivery systems that recognize specific glycans overexpressed on cancer cells.[9]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Hazard Identification

Based on safety data for similar phenylboronic acid derivatives, this compound should be handled as potentially harmful.

-

Health Hazards: May be harmful if swallowed.[10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11]

-

Pictograms: GHS07 (Exclamation Mark) is commonly associated with these hazards.[11]

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area or under a chemical fume hood.[11][12]

-

Avoid breathing dust.[11]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent degradation.[10]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

References

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

-

Uchida, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

-

PubChem. (2025). 3-Fluorophenylboronic acid. Available at: [Link]

-

Dziadek, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University Research. Available at: [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Carlo Erba Reagents. (n.d.). 110140 - Phenylboronic acid - Safety Data Sheet. Available at: [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]

-

Adu, Amma F., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Available at: [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A. Available at: [Link]

-

Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry. Available at: [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Kiyonaka, S., et al. (2011). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Sensors. Available at: [Link]

-

Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. 871332-63-7|(3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. scirp.org [scirp.org]

- 8. sciex.com [sciex.com]

- 9. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a versatile building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its CAS number and structure, and explore its physicochemical properties. A detailed examination of its synthesis and its critical role in the Suzuki-Miyaura cross-coupling reaction will be presented, complete with a robust experimental protocol. Furthermore, this guide will illuminate the compound's current and potential applications in the design and synthesis of novel therapeutic agents, supported by an understanding of the broader role of fluorinated phenylboronic acids in enzyme inhibition and targeted therapies.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in the arsenal of the modern medicinal chemist.[1] Initially perceived with caution, the paradigm has shifted dramatically with the advent of boronic acid-containing therapeutics such as the proteasome inhibitor Bortezomib (Velcade®). This has spurred a renaissance in the exploration of organoboron compounds for drug discovery. Their unique electronic properties, stability, and capacity for forming reversible covalent bonds with biological targets make them privileged scaffolds for inhibitor design.[2]

Among this important class of molecules, this compound stands out as a particularly valuable reagent. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] Concurrently, the methylcarbamoyl group provides a hydrogen bond donor and acceptor, offering opportunities for specific interactions with biological targets. This guide aims to provide a detailed technical resource for researchers leveraging this powerful synthetic intermediate.

Compound Profile: this compound

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identity

-

Systematic Name: (3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

-

CAS Number: 871332-63-7[4]

-

Molecular Formula: C₈H₉BFNO₃[4]

-

Molecular Weight: 196.97 g/mol [4]

Chemical Structure

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a methylcarbamoyl group at positions 1, 3, and 5, respectively.

SMILES: CNC(=O)C1=CC(=CC(F)=C1)B(O)O[4]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [6] |

| Storage | Inert atmosphere, room temperature | [4] |

| Solubility | Soluble in most polar organic solvents | [7] |

Synthesis of this compound: A Generalized Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would start from the corresponding aryl bromide, 3-bromo-5-fluorobenzamide, which can be further derived from 3-bromo-5-fluorobenzoic acid.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol (Generalized)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-bromo-N-methyl-5-fluorobenzamide

-

To a solution of 3-bromo-5-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of solvent and cool to 0 °C.

-

Slowly add a solution of methylamine in a suitable solvent (e.g., THF or water).

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 3-bromo-N-methyl-5-fluorobenzamide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be added to activate the magnesium.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to a low temperature (typically -78 °C).

-

Slowly add a solution of triisopropyl borate in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[9]

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1N HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[3] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of palladium catalyst, ligand, base, and solvent may require optimization depending on the specific substrates.[10][11]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

-

To a reaction vessel, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.

Enzyme Inhibition

Boronic acids are well-known for their ability to act as reversible inhibitors of serine proteases.[12] The boron atom can form a stable, yet reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. The fluoro and methylcarbamoyl substituents on the phenyl ring can be strategically employed to enhance binding affinity and selectivity for the target enzyme.[12]

Targeted Cancer Therapy

Phenylboronic acids and their derivatives have shown promise in targeted cancer therapy.[1] This is due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[1] The incorporation of this compound into larger molecules or drug delivery systems could facilitate the targeted delivery of cytotoxic agents to tumor cells, thereby minimizing off-target toxicity.

Antifungal and Antibacterial Agents

Fluorinated boronic acids have also been investigated for their potential as antifungal and antibacterial agents.[12] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogenic microorganisms. The specific substitution pattern of this compound may offer advantages in terms of potency and spectrum of activity.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid moiety, a metabolically stabilizing fluorine atom, and a hydrogen-bonding methylcarbamoyl group provides a powerful platform for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for researchers aiming to leverage its full potential in the development of next-generation medicines.

References

- Cano, R., Pérez-Márquez, M., & García-Garrido, S. E. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 53(10), 1649-1662.

- Esfahani, R. S., Pérez, Y., & García-Garrido, S. E. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- MDPI. (2020).

- MDPI. (2020).

- Prati, F., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(11), 5945.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

- Olhava, E. J., & Danca, D. M. (2013).

- PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.

- PubMed. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Drug Discoveries & Therapeutics, 12(5), 245-253.

- PubMed Central. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Frontiers in Chemistry, 11, 1246019.

- PubMed Central. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4599.

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Request PDF. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

- RSC Publishing. (2022). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.

- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.

Sources

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 871332-63-7|(3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound [cymitquimica.com]

- 6. (3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid [cymitquimica.com]

- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 8. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 12. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid [benchchem.com]

literature review on substituted phenylboronic acids in medicinal chemistry

An In-Depth Technical Guide to Substituted Phenylboronic Acids in Medicinal Chemistry

Abstract

The journey of boron-containing compounds in medicinal chemistry is a remarkable story of overcoming initial prejudices about toxicity to become a cornerstone of modern drug design.[1][2] Among these, substituted phenylboronic acids have emerged as a uniquely versatile scaffold, prized for their ability to form reversible covalent bonds with biological nucleophiles and diols.[1][2] This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and diverse applications of substituted phenylboronic acids. We delve into their pivotal role as enzyme inhibitors, exemplified by the paradigm-shifting proteasome inhibitor Bortezomib, and their growing importance in combating antibiotic resistance as β-lactamase inhibitors. Furthermore, this guide examines their application in creating sophisticated drug delivery systems that respond to biological stimuli like pH and glucose, and their utility as diagnostic tools for targeted imaging and sensing. By synthesizing field-proven insights with detailed mechanistic explanations and experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this powerful chemical motif.

The Chemistry of Phenylboronic Acids: A Foundation for Design

The utility of the phenylboronic acid (PBA) moiety in medicinal chemistry is rooted in its unique electronic and structural properties. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to interact with biological molecules in ways that other functional groups cannot.[3][4]

Physicochemical Properties: The Key to Biological Interaction

The central feature of a boronic acid is its equilibrium between a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) state upon accepting a hydroxide ion.[3][4] This equilibrium is governed by the acid dissociation constant (pKa), which is a critical parameter for biological applications. Most simple PBAs have a pKa in the range of 8-10, meaning they are predominantly in the less reactive neutral form at physiological pH (~7.4).[3][4]

The true power of the PBA scaffold lies in the ability to modulate this pKa by introducing substituents to the phenyl ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) groups pull electron density away from the boron atom, making it a stronger Lewis acid. This lowers the pKa, increasing the concentration of the more reactive tetrahedral boronate form at physiological pH.[5][6]

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups push electron density toward the boron atom, making it a weaker Lewis acid and raising the pKa.[7]

This tunability is paramount for designing molecules that can efficiently form reversible covalent bonds with the cis-diol functionalities present in many biological molecules, such as carbohydrates (e.g., glucose, sialic acid) and some amino acid side chains.[8][9]

General Synthetic Strategies

The preparation of substituted phenylboronic acids is well-established, with methodologies that are both robust and scalable.[2]

Classical Method: The most traditional approach involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester (e.g., trimethyl borate), followed by acidic hydrolysis to yield the final boronic acid.[1][2][10] This method is effective but can be sensitive to functional groups on the phenyl ring.

Modern Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are extensively used.[2][11] These methods offer excellent functional group tolerance and are a mainstay in modern organic synthesis.

Caption: General workflow for classical synthesis of phenylboronic acids.

Structure-Activity Relationships (SAR)

The strategic placement of substituents on the phenyl ring is a cornerstone of designing PBA-based drugs and tools. The choice of substituent and its position (ortho, meta, or para) can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.[12][13][14] For instance, in the development of β-lactamase inhibitors, placing a carboxylated chain in the ortho position was found to significantly improve affinity against KPC-2 enzymes, while the same substitution was detrimental for activity against AmpC enzymes.[15] This highlights the critical need for precise structural design based on the specific biological target.

Table 1: Influence of Phenyl Substituents on PBA Properties

| Substituent Position | Substituent Type | Effect on pKa | Impact on Biological Activity | Reference(s) |

|---|---|---|---|---|

| ortho, meta, para | Electron-Withdrawing (e.g., -F, -CF₃) | Decreases (stronger acid) | Enhances binding at physiological pH by favoring the tetrahedral state. | [6][16] |

| ortho, meta, para | Electron-Donating (e.g., -CH₃, -NH₂) | Increases (weaker acid) | May decrease binding affinity at physiological pH. | [7] |

| ortho | Groups capable of intramolecular coordination (e.g., -CHO) | Decreases significantly | Can form stable cyclic structures (benzoxaboroles) with unique reactivity. | [5][6] |

| meta, para | Bulky or charged groups | Varies | Can establish specific interactions (H-bonds, π-stacking) in an enzyme's active site to enhance affinity and selectivity. |[12][15][17] |

Phenylboronic Acids as Therapeutic Agents: Precision Enzyme Inhibition

The ability of the boronic acid moiety to act as a transition-state analog for serine and threonine proteases has made it a privileged warhead in drug design. It forms a covalent but reversible bond with the catalytic serine or threonine residue, effectively blocking the enzyme's active site.[12][17]

Caption: Mechanism of reversible covalent inhibition of a serine protease.

Case Study: Proteasome Inhibitors in Oncology

The approval of Bortezomib (Velcade®) by the FDA in 2003 for treating multiple myeloma was a landmark event that demystified concerns about boron toxicity and established boronic acids as a validated drug class.[1][2][18]

Mechanism of Action: Bortezomib is a dipeptide boronic acid that potently and selectively inhibits the chymotrypsin-like activity of the 26S proteasome.[19] The proteasome is a cellular machine responsible for degrading damaged and regulatory proteins. Cancer cells, particularly multiple myeloma cells, are highly dependent on the proteasome to manage the large load of abnormal proteins they produce.[20] By inhibiting the proteasome, Bortezomib causes an accumulation of these proteins, leading to endoplasmic reticulum (ER) stress.[21] A key consequence is the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[19][21] This prevents NF-κB from activating pro-survival genes, ultimately tipping the cell towards apoptosis (programmed cell death).[20][21][22]

The success of Bortezomib spurred the development of second-generation inhibitors like Ixazomib, the first orally available proteasome inhibitor, which offers an improved pharmacokinetic and toxicity profile.[23][24]

Table 2: Comparison of FDA-Approved Boronic Acid Proteasome Inhibitors

| Feature | Bortezomib (Velcade®) | Ixazomib (Ninlaro®) |

|---|---|---|

| Administration | Intravenous / Subcutaneous | Oral |

| Key Indication | Multiple Myeloma, Mantle Cell Lymphoma | Multiple Myeloma |

| Mechanism | Reversible inhibition of the 20S proteasome's β5 subunit | Reversible inhibition of the 20S proteasome's β5 subunit |

| Advantage | First-in-class, well-established efficacy | Improved convenience (oral), potentially lower rates of peripheral neuropathy |

| Reference(s) |[18][25] |[23][24] |

Case Study: β-Lactamase Inhibitors for Infectious Diseases

The rise of antibiotic resistance is a global health crisis, largely driven by bacteria that produce β-lactamase enzymes. These enzymes hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins.[12] Phenylboronic acids have emerged as potent, broad-spectrum inhibitors of serine β-lactamases (SBLs), particularly the problematic Class A and Class C enzymes that are not inhibited by clinically used drugs like clavulanate.[12][15][17][26] They act as transition-state inhibitors, forming a reversible adduct with the catalytic serine residue in the enzyme's active site.[12]

Experimental Protocol: In Vitro β-Lactamase Inhibition Assay

This protocol describes a standard method to determine the inhibitory constant (Kᵢ) of a substituted phenylboronic acid against a target β-lactamase using a chromogenic substrate.

-

Rationale & Preparation: The assay relies on the hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin), which produces a colored product that can be monitored spectrophotometrically. The rate of color change is proportional to enzyme activity. The inhibitor competes with the substrate for the enzyme's active site, reducing the rate of hydrolysis.

-

Reagents & Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2, AmpC).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Substrate: Nitrocefin stock solution in DMSO.

-

Inhibitor: Substituted phenylboronic acid test compound, serially diluted in DMSO.

-

96-well microplate.

-

Microplate reader capable of reading absorbance at ~486 nm.

-

-

Procedure (Step-by-Step): a. Enzyme Preparation: Prepare a working solution of the β-lactamase enzyme in the assay buffer to a final concentration determined by preliminary activity assays. b. Plate Setup: In the 96-well plate, add 5 µL of serially diluted inhibitor solutions to the test wells. Add 5 µL of DMSO to control wells (no inhibitor). c. Enzyme Addition & Pre-incubation: Add 85 µL of the enzyme working solution to all wells. Mix gently and pre-incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. d. Initiate Reaction: Add 10 µL of the nitrocefin substrate solution to all wells to initiate the reaction. The final volume in each well is 100 µL. e. Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis & Validation: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. c. Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibition, which requires knowing the substrate concentration and its Michaelis-Menten constant (Kₘ) for the enzyme.[15] d. Self-Validation: The experiment should include controls for no enzyme (background substrate hydrolysis) and no inhibitor (maximum enzyme activity). The resulting dose-response curve should be sigmoidal, validating the competitive inhibition model.

Phenylboronic Acids in Advanced Drug Delivery Systems

Beyond direct therapeutic action, the unique binding properties of PBAs are being exploited to build sophisticated drug delivery systems (DDS) capable of targeting specific cells and releasing their payload in response to local biological cues.[3][4]

Rationale: Targeting Sialic Acid and Stimuli-Responsive Release

A key strategy in cancer therapy is to target molecules that are overexpressed on the surface of cancer cells. Sialic acid (SA) is one such biomarker, and its high expression is often linked to malignancy and metastasis.[27][28][29][30] Phenylboronic acid binds selectively and reversibly to the diol groups on sialic acid, making it an excellent "homing device" to guide drug-loaded nanoparticles to tumor sites while sparing healthy tissue.[8][27][28] This targeted approach can increase therapeutic efficacy and reduce systemic toxicity.[27]

Furthermore, the chemical nature of the boronate ester bond can be exploited for stimuli-responsive drug release. Nanocarriers can be engineered to release their drug cargo in response to specific triggers within the disease microenvironment, such as changes in pH or the presence of reactive oxygen species (ROS).[3][4]

Caption: PBA-mediated targeting and pH-responsive drug release at a tumor site.

Glucose-Responsive Systems for Diabetes Management

The reversible binding of PBAs to glucose has inspired the development of "smart" insulin delivery systems.[31] These systems are designed to release insulin in a controlled manner only when blood glucose levels are high. One common approach involves a hydrogel matrix where PBA is incorporated into the polymer backbone. In this system, insulin can be complexed with a diol-containing molecule. When glucose levels rise, glucose molecules compete with the insulin complex for binding to the PBA sites, displacing the insulin and releasing it into the bloodstream.[32] This self-regulating mechanism mimics the function of a healthy pancreas and could revolutionize diabetes care.

Protocol: Evaluating Glucose-Responsive Release from a Hydrogel

-

Rationale: This protocol measures the release of a payload (e.g., fluorescently-labeled dextran as an insulin surrogate) from a PBA-functionalized hydrogel in response to varying glucose concentrations.

-

Materials:

-

PBA-functionalized hydrogel discs of a defined size.

-

Payload: FITC-labeled Dextran.

-

Release Buffer: PBS, pH 7.4.

-

Glucose solutions of varying concentrations (0 mM, 5 mM, 20 mM) prepared in the release buffer.

-

Shaking incubator set to 37°C.

-

Fluorometer.

-

-

Procedure: a. Loading: Swell the hydrogel discs to equilibrium in a concentrated solution of FITC-Dextran for 24 hours to ensure maximum loading. Briefly rinse with buffer to remove surface-adsorbed payload. b. Release Study: Place one loaded hydrogel disc into separate vials containing 10 mL of each glucose concentration (0 mM, 5 mM, 20 mM). c. Sampling: Place the vials in a shaking incubator at 37°C. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial. Replace the volume with 100 µL of the corresponding fresh glucose buffer to maintain a constant volume. d. Quantification: Measure the fluorescence intensity of the collected aliquots using a fluorometer (Excitation ~490 nm, Emission ~520 nm).

-

Data Analysis & Validation: a. Create a standard curve of known FITC-Dextran concentrations to convert fluorescence intensity readings into payload concentrations. b. Calculate the cumulative percentage of payload released at each time point for each glucose concentration. c. Plot the cumulative release (%) versus time. d. Self-Validation: A successful experiment will show a significantly faster and higher cumulative release in the high-glucose (20 mM) buffer compared to the low-glucose (5 mM) and no-glucose (0 mM) controls, demonstrating glucose-responsive behavior.

Phenylboronic Acids in Diagnostics and Imaging

The specific interaction between PBAs and carbohydrates also makes them ideal candidates for developing diagnostic sensors and targeted imaging agents.

Fluorescent Sensors for Carbohydrates

By conjugating a PBA moiety to a fluorophore, researchers have created sophisticated sensors for detecting and imaging sugars.[33] The binding of a carbohydrate to the PBA can alter the electronic environment of the fluorophore, causing a measurable change in fluorescence intensity or wavelength.[34] This principle is used to design probes that can selectively image glycans on the surface of living cells, providing valuable tools for cancer diagnosis and studying the role of glycosylation in disease.[28][29][34]

Boron-Based Probes for Medical Imaging

For in vivo applications, the targeting ability of PBA can be leveraged to enhance established imaging techniques. By attaching PBA derivatives to MRI contrast agents or radionuclides for SPECT (Single-Photon Emission Computed Tomography) or PET imaging, these agents can be directed specifically to tumors that overexpress sialic acid.[27][35] This targeted approach increases the local concentration of the imaging agent at the disease site, leading to a stronger signal, improved diagnostic accuracy, and the potential for theranostics—combining therapy and diagnosis in a single agent.[27][35]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]

- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 24. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. mdpi.com [mdpi.com]

- 27. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]

- 32. japsonline.com [japsonline.com]

- 33. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 34. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 35. Frontiers | Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma [frontiersin.org]

A Comprehensive Technical Guide to the Stability and Storage of 3-Fluoro-5-(methylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. As a Senior Application Scientist, this document synthesizes established principles of boronic acid chemistry with actionable, field-proven methodologies to ensure the integrity and reliability of this critical reagent.

Introduction: The Pivotal Role of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The specific compound, this compound, incorporates both a fluorine atom and a methylcarbamoyl group. These substituents significantly influence the electronic properties, reactivity, and, crucially, the stability of the molecule. The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boronic acid, while the methylcarbamoyl group can modulate solubility and intermolecular interactions.[1][2][3] Understanding the inherent stability of this compound is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₉BFNO₃ | BOC Sciences |

| Molecular Weight | 196.97 g/mol | BOC Sciences |

| Appearance | Solid | Sigma-Aldrich |

| Purity | Typically ≥98% | BOC Sciences |

| InChI Key | CDJLVNMKXZMCHU-UHFFFAOYSA-N | BOC Sciences |

| SMILES | CNC(=O)C1=CC(=CC(F)=C1)B(O)O | BLDpharm |

Core Stability Considerations for Boronic Acids

Boronic acids, as a class, are susceptible to several degradation pathways. The primary routes of decomposition include oxidation and protodeboronation (hydrolysis of the carbon-boron bond).

Oxidative Degradation

Oxidative instability is a significant concern for many boronic acids.[4] At physiological pH, phenylboronic acid and its esters can be oxidized by reactive oxygen species at rates comparable to thiols. The mechanism often involves the formation of a boronate anion, which is then susceptible to oxidation. The electron-withdrawing fluorine substituent in this compound is expected to decrease the electron density on the boron atom, which could potentially enhance its stability against oxidation.

Hydrolytic Instability (Protodeboronation)

Protodeboronation, the cleavage of the C-B bond by a proton source (typically water), is another common degradation pathway. The stability of phenylboronic acids to hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can impact the rate of this process. Studies on fluorinated phenylboronic acids have shown that the position of the fluorine atom affects hydrolytic stability.[1][2]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

-

Container: Keep the container tightly sealed.

-

Light Exposure: Protect from light.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Experimental Determination of Stability: A Practical Guide

To rigorously assess the stability of a specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

Protocol 1: Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Ensure the compound is fully dissolved.

Protocol 2: Stress Conditions [5][6][7][8][9]

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature in the dark for up to 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 1 week).

-

Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

Protocol 3: Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for quantifying the parent compound and detecting degradation products.[10][11]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or ammonium acetate.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products by providing molecular weight information.[10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.

Potential Degradation Pathways

Based on the chemistry of related boronic acids, the following degradation pathways can be anticipated:

Caption: Potential degradation pathways.

Conclusion

The stability of this compound is a critical parameter that influences its successful application in research and development. While the fluorine substituent may confer some stabilizing effects, adherence to strict storage and handling protocols is essential to minimize degradation. The implementation of forced degradation studies, coupled with robust analytical methods, provides the necessary framework for a comprehensive understanding of the stability profile of this important synthetic building block. This knowledge is fundamental to ensuring the quality, reliability, and reproducibility of scientific endeavors that utilize this compound.

References

- Zarzeczańska, D., & Adamczyk-Woźniak, A. (n.d.).

- Request PDF. (n.d.).

- Influence of fluorine substituents on the properties of phenylboronic compounds. (2025, August 7).

- What are the analytical methods for determining the purity of Boric acid - 10B? (2025, October 3). Blog.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). MDPI.

- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.

- Strategies for the analysis of highly reactive pinacolboronate esters. (2025, August 7).

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. (n.d.). Amanote Research.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

- 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- CAS 871332-63-7 this compound. (n.d.). BOC Sciences.

- 871332-63-7|(3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. (n.d.). BLDpharm.

- 3-Fluorophenylboronic acid. (n.d.). PubChem.

- Forced Degrad

- This compound. (n.d.). CymitQuimica.

- SOP for Forced Degradation Study. (2023, September 5).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Boronic acid. (n.d.). Wikipedia.

- (PDF) Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - STEMart [ste-mart.com]

- 6. SOP for Forced Degradation Study [m-pharmainfo.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(methylcarbamoyl)phenylboronic acid is a specialized reagent increasingly utilized in medicinal chemistry and drug discovery.[1][2] As with many boronic acid derivatives, its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable building block in the synthesis of complex organic molecules.[3][4] However, the introduction of fluorine and an amide functional group to the phenylboronic acid scaffold can significantly alter its chemical and toxicological properties. This guide provides a detailed examination of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. It is imperative that all personnel handling this substance are thoroughly familiar with its potential hazards and the procedures outlined herein.

Hazard Identification and GHS Classification

The primary and most critical hazard associated with this compound is its high acute oral toxicity. Vendor-supplied safety information, though sometimes inconsistent across suppliers, points towards a classification that necessitates stringent handling protocols. A closely related analog, 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid, is classified with the GHS06 pictogram, a signal word of "Danger," and the hazard statement H301, indicating it is "Toxic if swallowed." For this compound itself, the hazard statement H301 has also been cited, warranting its treatment with the same high degree of caution.

Table 1: GHS Classification for this compound and Analogs

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | ||

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [5] | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation | [5] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | [5] |

It is also important to consider the broader context of boronic acids in drug development. While many boron-containing compounds are considered non-toxic and are even found in nature, some have been identified as a "novel class of bacterial mutagen."[6][7] Therefore, until extensive toxicological data for this specific compound becomes available, it is prudent to handle it as a potential mutagen.

Exposure Controls and Personal Protection

Given the high acute toxicity, engineering controls are the most effective means of minimizing exposure. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

-

Eye Protection : Chemical safety goggles or a face shield are required at all times.[8]

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during weighing and transfer operations. Gloves must be inspected before use and disposed of properly after handling.[5]

-

Body Protection : A lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[5]

-

Respiratory Protection : If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Safe Handling and Storage Procedures

Handling

-

Weighing and Transfer : Weighing should be performed in a fume hood or a ventilated balance enclosure. Use appropriate tools to handle the solid, minimizing the creation of dust.

-

Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[9]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Atmosphere : Store under an inert atmosphere, such as nitrogen or argon. Boronic acids can be sensitive to air and moisture.

-

Temperature : Store at room temperature.

-

Container : Keep the container tightly sealed in a dry, well-ventilated area.[5]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

First Aid Measures

-

If Swallowed : This is a medical emergency. Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]

-

If on Skin : Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

Accidental Release Measures (Spills)

-

Minor Spills : For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

-

Major Spills : Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Toxicological and Reactivity Profile

Toxicological Summary

The most significant known toxicological effect is high acute oral toxicity. The potential for mutagenicity should also be a guiding principle in its handling.[6] The presence of a fluorine atom may also influence its toxicological profile, as some fluorinated organic compounds have been shown to have increased toxicity.[10][11]

Chemical Reactivity

-

Oxidation : Boronic acids can be oxidized to the corresponding phenols.[12]

-

Dehydration : Phenylboronic acids can undergo thermal dehydration to form boroxines, which are the trimeric anhydrides.[4]

Experimental Protocol: Standard Operating Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines the steps for a typical small-scale Suzuki-Miyaura reaction involving this compound, emphasizing the safety precautions.

-

Preparation :

-

Don all required PPE (safety goggles, lab coat, double nitrile gloves).

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and ensure it is dry.

-

-

Reagent Weighing and Transfer :

-

In the fume hood, weigh the required amount of this compound into a clean, dry vial.

-

Weigh the aryl halide, palladium catalyst, and base in separate vials.

-

-

Reaction Setup :

-

To a dry reaction flask equipped with a magnetic stir bar, add the weighed this compound, aryl halide, catalyst, and base.

-

Seal the flask with a septum.

-

Purge the flask with an inert gas (nitrogen or argon) for several minutes.

-

Using a syringe, add the degassed solvent to the reaction flask.

-

-

Reaction Monitoring :

-

Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Waste Disposal :

-

Dispose of all chemical waste, including solvents and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.

-

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a potent chemical intermediate with significant utility in modern synthetic chemistry. However, its high acute oral toxicity and the potential for mutagenicity common to some boronic acids demand a rigorous and informed approach to its handling. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe handling procedures, researchers can mitigate the risks associated with this compound and continue to leverage its synthetic potential in the advancement of drug discovery and development.

References

-

Aaron Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound. Retrieved from [Link]

-

Al-Rawashdeh, A. I., Al-Qtaitat, A., & Al-Zoubi, R. M. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry, 14(13), 941–962. [Link]

-

Figshare. (2021). Collection - Boronic Acids and DerivativesProbing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

-

Piątkowski, W., Samaszko-Fiertek, J., & Madaj, J. (2021). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Molecules, 26(16), 4938. [Link]

-

Silva, F., & Ferreira, P. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2541. [Link]

- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Kumar, A., Singh, A., & Kumar, V. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5503. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

-

Liu, X. C., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1), 51–60. [Link]

-

Kabalka, G. W., & Wu, Z. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Chemical Reviews, 115(15), 7539–7564. [Link]

-

Phillips, M. M., Dinglasan-Panlilio, M. J., Mabury, S. A., Solomon, K. R., & Sibley, P. K. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159–7163. [Link]

-

Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149–170. [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: 110140 - Phenylboronic acid. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 871332-63-7|(3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]